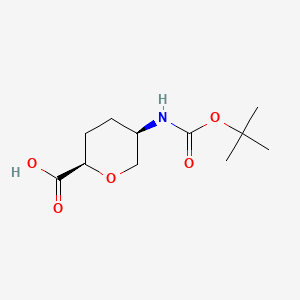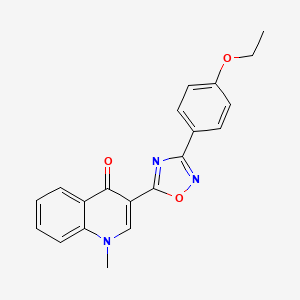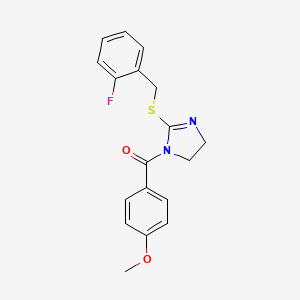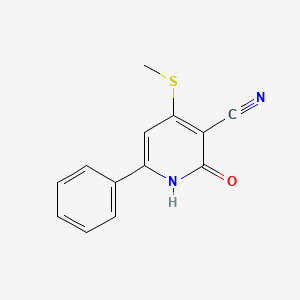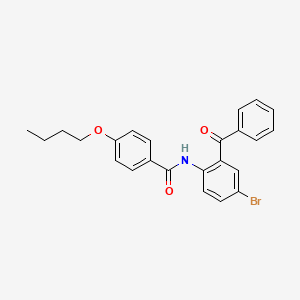
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and analyzed, providing insights into the structural and chemical properties that could be extrapolated to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aniline compounds with acyl chlorides or acid anhydrides. Although the exact synthesis of N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods . These methods are crucial for confirming the structure of the synthesized compounds and for investigating their properties.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The related compound N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both in the monoclinic system, with specific space groups and unit cell parameters . This information is vital for understanding the molecular packing and intermolecular interactions within the crystal lattice, which can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of an amide group can lead to hydrogen bonding interactions, as seen in the crystal structures of related compounds . Additionally, the nitro group in N-(4-Bromophenyl)-4-nitrobenzamide is a key functional group that can undergo reduction reactions, which may be relevant for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted using spectroscopic analysis and computational methods such as density functional theory (DFT). For instance, the vibrational frequencies, HOMO-LUMO gap, and molecular electrostatic potential surfaces of N-(4-Bromophenyl)-4-nitrobenzamide have been calculated, providing insights into the compound's reactive nature and potential applications in electro-optical devices . These computational studies complement experimental data and help in understanding the structure-property relationships of benzamide derivatives.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
- A study by Spasov et al. (2017) on related compounds, including esters of N-benzoyl-3-phenoxyphenylcarboxamide acid, revealed these derivatives to have various pharmacological activities like antiplatelet and antioxidant properties. These compounds did not show antagonistic effects toward angiotensin II type 1 receptor and had little ability to break cross-links of glycated proteins, indicating their potential for new drug development (Spasov et al., 2017).
Liquid Crystalline Compounds
- Mori et al. (1997) analyzed 5-butoxy-2-(4-methoxybenzoylamino)tropone, a compound structurally related to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide. This study revealed interesting properties like the formation of a head-to-tail dimer and intermolecular π-π stacking interactions, which are significant for understanding liquid crystalline behaviors (Mori et al., 1997).
Antidiabetic Effects
- A study by Jung et al. (2017) explored the antidiabetic potential of a related compound, SN158, through PPARα/γ dual activation. This study demonstrates the compound's effectiveness in increasing adipogenic differentiation and fatty acid oxidation, offering insights into potential therapeutic applications for type 2 diabetes (Jung et al., 2017).
Antimicrobial Activity
- Research by Desai et al. (2013) focused on synthesizing new fluorobenzamides, structurally similar to N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide, and evaluating their antimicrobial activity. This study highlights the importance of structural modifications in enhancing antimicrobial effectiveness (Desai et al., 2013).
Crystal Structure and Reactivity
- Samimi (2016) investigated the crystal structure and reactivity of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4 nitrobenzamide, providing insights into the stereochemistry and potential mechanisms involved in the formation of such compounds (Samimi, 2016).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDARWBNEJTWUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

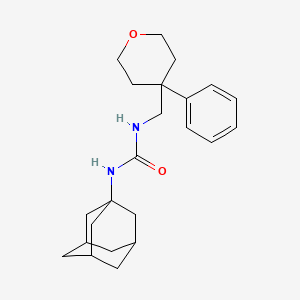
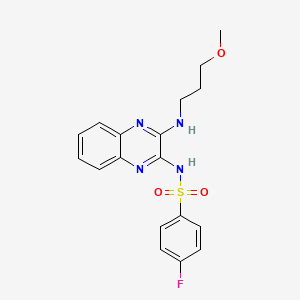
![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)
![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

